molecular formula C17H36N2O B14054840 N-Dodecyl-L-valinamide CAS No. 60654-00-4

N-Dodecyl-L-valinamide

Cat. No.: B14054840
CAS No.: 60654-00-4
M. Wt: 284.5 g/mol
InChI Key: UEGMHPIJOZCPQU-INIZCTEOSA-N
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Description

N-Dodecyl-L-valinamide is an organic compound with the molecular formula C17H36N2O. It is characterized by a long dodecyl chain attached to the nitrogen atom of the valinamide moiety. This compound is known for its surfactant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-L-valinamide can be synthesized through the reaction of dodecylamine with L-valine. The reaction typically involves the formation of an amide bond between the amine group of dodecylamine and the carboxyl group of L-valine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-L-valinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The dodecyl chain can undergo substitution reactions, where functional groups replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

N-Dodecyl-L-valinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Dodecyl-L-valinamide exerts its effects is primarily through its surfactant properties. It interacts with lipid bilayers and proteins, altering membrane permeability and stability. This interaction can enhance the solubilization of hydrophobic compounds and facilitate their transport across biological membranes .

Comparison with Similar Compounds

Similar Compounds

    N-Dodecyl-β-D-maltoside: Another surfactant used for solubilizing membrane proteins.

    Sodium dodecyl sulfate: A widely used surfactant in laboratory and industrial applications.

    N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Known for its antimicrobial properties.

Uniqueness

N-Dodecyl-L-valinamide is unique due to its specific structure, which combines a long hydrophobic dodecyl chain with a hydrophilic valinamide moiety. This combination provides it with distinct surfactant properties, making it particularly effective in stabilizing membrane proteins and enhancing permeability in biological systems .

Properties

CAS No.

60654-00-4

Molecular Formula

C17H36N2O

Molecular Weight

284.5 g/mol

IUPAC Name

(2S)-2-amino-N-dodecyl-3-methylbutanamide

InChI

InChI=1S/C17H36N2O/c1-4-5-6-7-8-9-10-11-12-13-14-19-17(20)16(18)15(2)3/h15-16H,4-14,18H2,1-3H3,(H,19,20)/t16-/m0/s1

InChI Key

UEGMHPIJOZCPQU-INIZCTEOSA-N

Isomeric SMILES

CCCCCCCCCCCCNC(=O)[C@H](C(C)C)N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(C(C)C)N

Origin of Product

United States

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